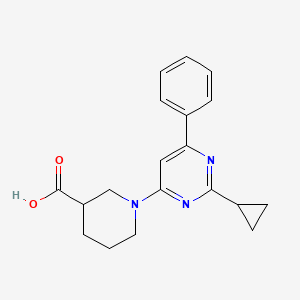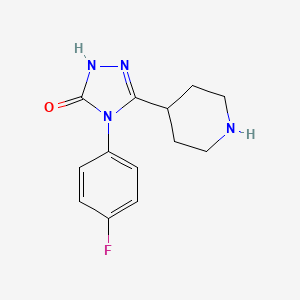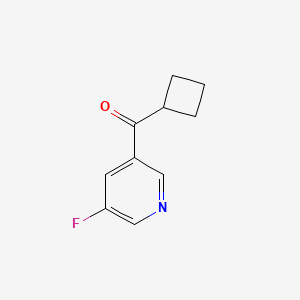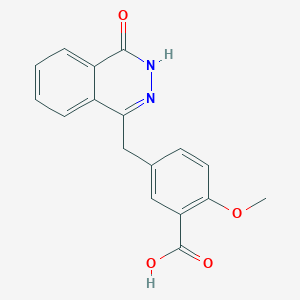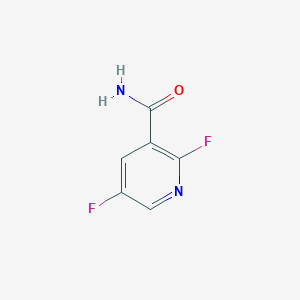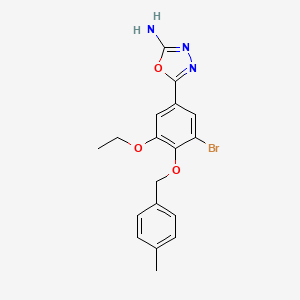
Methyl 2,4-difluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-difluoronicotinate is a chemical compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.1169 g/mol . It is primarily used for research purposes and is known for its unique properties due to the presence of fluorine atoms in its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired ester.
化学反応の分析
Types of Reactions
Methyl 2,4-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted nicotinates.
Reduction: Formation of 2,4-difluoroniconyl alcohol.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
Methyl 2,4-difluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of Methyl 2,4-difluoronicotinate is not well-documented. like other fluorinated compounds, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets .
類似化合物との比較
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Known for its mesomorphic properties and used in the synthesis of lanthanide complexes.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Uniqueness
Methyl 2,4-difluoronicotinate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
methyl 2,4-difluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCQKZHJYHEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)


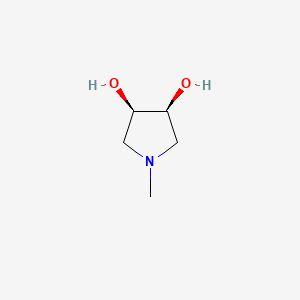
![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)
